4-Methyl-2-oxopiperidine-4-carboxylic acid

Physicochemical profiling Drug-likeness prediction Scaffold optimization

4-Methyl-2-oxopiperidine-4-carboxylic acid (CAS 2090268-86-1) is a differentiated heterocyclic building block combining a 4-methyl quaternary center, 2-oxo lactam, and carboxylic acid in a single saturated scaffold (Fsp³=0.714). Its three H-bond acceptors and two donors provide orthogonal vectors for fragment elaboration and PROTAC linker attachment. Low LogP (-0.5) and TPSA (66.4 Ų) align with CNS MPO criteria, while the quaternary center eliminates enantiomeric complexity. Available from multiple vendors at ≥95% purity. Ideal for fragment-based screening and neuroscience lead generation.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 2090268-86-1
Cat. No. B2967819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-oxopiperidine-4-carboxylic acid
CAS2090268-86-1
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCC1(CCNC(=O)C1)C(=O)O
InChIInChI=1S/C7H11NO3/c1-7(6(10)11)2-3-8-5(9)4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
InChIKeyANOYGTGKXHNOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-oxopiperidine-4-carboxylic Acid (CAS 2090268-86-1): Procurement-Ready Physicochemical Profile and Structural Identity


4-Methyl-2-oxopiperidine-4-carboxylic acid (CAS 2090268-86-1) is a heterocyclic building block belonging to the 2-oxopiperidine-4-carboxylic acid class, with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol [1]. The compound features a unique substitution pattern combining a 4-methyl quaternary center, a 4-carboxylic acid group, and a 2-oxo (lactam) functionality on the piperidine ring . Its computed physicochemical profile includes XLogP3 of -0.5, topological polar surface area (TPSA) of 66.4 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond, yielding a high fraction of sp³-hybridized carbons (Fsp³ = 0.714) indicative of significant three-dimensional character [1][2].

Why 4-Methyl-2-oxopiperidine-4-carboxylic Acid Cannot Be Replaced by Unsubstituted or Mono-Functionalized Piperidine Analogs


Generic substitution among piperidine-4-carboxylic acid derivatives is precluded by the functional consequences of the 2-oxo and 4-methyl substituents. The 2-oxo (lactam) group lowers the computed LogP by approximately 1.0–2.0 log units relative to the non-oxo analog 4-methylpiperidine-4-carboxylic acid (LogP = +0.46 to +1.59), fundamentally altering aqueous solubility and membrane permeability predictions [1][2]. The quaternary 4-methyl center eliminates a chiral center present in unsubstituted 2-oxopiperidine-4-carboxylic acid (CAS 24537-50-6), removing enantiomeric complexity while introducing steric bulk that constrains ring conformations [3]. The simultaneous presence of three heteroatom-containing functional groups (lactam carbonyl, carboxylic acid hydroxyl, ring NH) creates a HBA count of 3 versus only 2 for the non-oxo analog, providing distinct hydrogen-bonding pharmacophore geometry [1][2]. These differences are structural rather than merely potency-based; they define the scaffold's reactivity, derivatization potential, and physicochemical behavior, making simple interchange with des-methyl or des-oxo analogs chemically invalid.

Quantitative Differentiation Evidence: 4-Methyl-2-oxopiperidine-4-carboxylic Acid vs. Closest Structural Analogs


Lipophilicity Differentiation: Reduced LogP Through 2-Oxo Substitution Versus Non-Oxo 4-Methylpiperidine-4-carboxylic Acid

The target compound exhibits an XLogP3 of -0.5 [1], representing a decrease of 0.96 to 2.09 log units relative to the structurally analogous 4-methylpiperidine-4-carboxylic acid (CAS 162648-32-0), which has reported computed LogP values ranging from +0.46 to +1.59 across different databases [2][3]. This reduction in lipophilicity is attributable to the 2-oxo (lactam) group, which introduces a strong hydrogen-bond-accepting carbonyl and polarizes the ring system.

Physicochemical profiling Drug-likeness prediction Scaffold optimization

Hydrogen-Bond Acceptor Count Differentiation: Enhanced Intermolecular Interaction Capacity Versus Non-Oxo Analogs

The target compound provides three hydrogen-bond acceptor sites (two carbonyl oxygens from the 2-oxo and 4-carboxyl groups, plus the carboxyl hydroxyl oxygen), whereas the non-oxo analog 4-methylpiperidine-4-carboxylic acid (CAS 162648-32-0) offers only two HBA sites, lacking the lactam carbonyl [1]. This difference is intrinsic to the covalent structure and independent of assay conditions.

Pharmacophore design Binding site complementarity Crystal engineering

Fraction of sp³ Carbons (Fsp³): Enhanced Three-Dimensional Character Supporting Complexity-Driven Drug Discovery

The target compound has an Fsp³ value of 0.714, computed as the fraction of sp³-hybridized carbon atoms relative to total carbons (5 out of 7) [1]. This value substantially exceeds the typical Fsp³ range of 0.2–0.5 observed for many aromatic fragment libraries and flat heterocyclic scaffolds, and is higher than that of the fully aromatic pyridine-4-carboxylic acid analogs, which have an Fsp³ approaching 0 [2].

Drug-likeness Lead-likeness metrics Saturation-driven optimization

Commercial Availability and Supply Chain Differentiation: Multi-Vendor Sourcing with Defined Purity Specifications

The target compound is listed as in-stock across 25 items from 4 distinct suppliers on the Chemspace aggregator platform, with catalogued purity grades of 95% (Enamine, Bidepharm) and 98% (Leyan) [1]. Lead times range from 3 to 5 days from EU-based suppliers. By contrast, the enantiomerically pure (S)- or (R)-2-oxopiperidine-4-carboxylic acid analogs require custom chiral synthesis and are not widely maintained as stock building blocks, with sourcing delays commonly exceeding 2–4 weeks .

Chemical sourcing Building block procurement Supply chain reliability

Potential Lipoxygenase Inhibitory Activity: Class-Level Biological Annotation Relative to Structurally Related Scaffolds

Literature annotations for 2-oxopiperidine-4-carboxylic acid derivatives indicate that this compound class has been investigated as lipoxygenase (LOX) inhibitors. Specifically, 2-oxopiperidine-4-carboxylic acid itself is catalogued in the MeSH database as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' also noted to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While quantitative IC50 values for the specific 4-methyl derivative are not available in curated public databases, patent literature on related 4-oxopiperidine carboxylates (including US 8865911-B2, which discloses 4-substituted 2-oxopiperidine templates as BACE inhibitors) supports the hypothesis that the 4-methyl substitution modulates target binding .

Lipoxygenase inhibition Inflammation target Enzyme pharmacology

4-Methyl-2-oxopiperidine-4-carboxylic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Hydrophilic Protein Pockets

With an XLogP3 of -0.5, TPSA of 66.4 Ų, and Fsp³ of 0.714, 4-methyl-2-oxopiperidine-4-carboxylic acid fits within established fragment library design filters (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its elevated three-dimensional character (Fsp³ = 0.714) distinguishes it from planar aromatic fragments and positions it favorably for targets with deep, enclosed binding pockets where shape complementarity is paramount [2]. Procurement teams building fragment screening collections should prioritize this scaffold as a saturated, hydrophilic fragment with orthogonal exit vectors for structure-based elaboration.

Synthetic Intermediate for BACE1/BACE2 Inhibitor and CNS-Targeted Chemical Series

Patent disclosures including US 8865911-B2 describe 2-oxopiperidine-4-carboxylic acid templates as core scaffolds for β-secretase (BACE) inhibitors, with SAR studies indicating that 4-position substitution modulates potency . The target compound's quaternary 4-methyl center eliminates stereochemical complexity at that position while maintaining the hydrogen-bond-donating carboxyl group essential for aspartyl protease active-site interactions. Its low LogP (-0.5) also predicts favorable CNS multiparameter optimization scores, making it a logical starting point for neuroscience lead-generation programs.

PROTAC Linker and Bifunctional Degrader Synthesis

The presence of both a carboxylic acid (amide coupling handle) and a lactam carbonyl (potential hydrogen-bond anchor) in a single small-molecule scaffold provides two chemically orthogonal derivatization sites. The target compound's three HBA sites and two HBD sites [1] offer distinct vectors for attaching E3 ligase recruiting elements and target-protein binding motifs, a structural feature not present in mono-functionalized piperidine-4-carboxylic acid analogs that lack the lactam group. The multi-vendor commercial availability with 95–98% purity further supports rapid PROTAC synthesis without the delay of custom chiral resolution.

Physicochemical Property Benchmarking for Analog Series Design

The target compound's computed property set (LogP = -0.5, TPSA = 66.4 Ų, HBA = 3, HBD = 2, Fsp³ = 0.714) [1][2] makes it a useful reference standard for medicinal chemistry teams evaluating the impact of 2-oxo versus non-oxo or 4-methyl versus des-methyl modifications on key drug-likeness parameters. When designing matched molecular pair analyses, this compound serves as the fully substituted member of the series, enabling quantitative assessment of each functional group's contribution to lipophilicity, polar surface area, and molecular complexity without requiring separate synthesis of each pairwise comparator.

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